Ethyl 4-aminocyclopent-1-ene-1-carboxylate hydrochloride
Description
Ethyl 4-aminocyclopent-1-ene-1-carboxylate hydrochloride is a bicyclic organic compound featuring a cyclopentene ring substituted with an amino group at the 4-position and an ethyl ester moiety at the 1-position. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. The unsaturated cyclopentene ring introduces conformational rigidity, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
ethyl 4-aminocyclopentene-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-11-8(10)6-3-4-7(9)5-6;/h3,7H,2,4-5,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVFTQQDKVXXQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCC(C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-aminocyclopent-1-ene-1-carboxylate hydrochloride typically involves the reaction of ethyl cyclopent-1-ene-1-carboxylate with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
Ethyl 4-aminocyclopent-1-ene-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
Scientific Research Applications
Ethyl 4-aminocyclopent-1-ene-1-carboxylate hydrochloride is a versatile compound with significant applications in scientific research, particularly in chemistry, biology, and industry. Its unique combination of functional groups and reactivity makes it valuable in various fields.
Chemistry
- It serves as a building block for synthesizing complex molecules and is used in various organic synthesis reactions.
Biology
- The compound is used in studying enzyme interactions and metabolic pathways. It can modulate the activity of molecular targets, leading to changes in biochemical pathways and physiological responses. Specifically, it can act as a GABA receptor modulator, influencing GABA_A receptor activity. Studies indicate it enhances chloride ion currents through these receptors, showing its potential as a positive modulator. It also inhibits GABA transaminase (GABA-AT), increasing GABA concentrations in the synaptic cleft and enhancing inhibitory neurotransmission.
Industry
- It is used in producing specialty chemicals and materials.
This compound exhibits potential biological activities, particularly as a modulator of GABAergic signaling. It is characterized by a cyclopentene structure with an amino group and a carboxylate moiety, suggesting interactions with neurotransmitter systems, especially the GABAergic system. Research indicates that derivatives of cyclopentene carboxylic acids can inhibit GABA transaminase, increasing GABA levels in the brain, which may help treat neurological disorders like anxiety and epilepsy.
Mechanism of Action
The mechanism of action of Ethyl 4-aminocyclopent-1-ene-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other cyclopentane/cyclopentene derivatives, amino esters, and bicyclic systems. Below is a detailed comparison based on synthesis, physicochemical properties, and functional roles.
Structural Analogues
2.1.1. Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride
- Structure: Cyclopentane ring with methyl ester and methylamino groups.
- Synthesis: Prepared via reaction of methyl 1-(methylamino)cyclopentanecarboxylate with 4-toluenesulfonate in ethyl acetate .
- Key Differences :
2.1.2. 1-Aminocyclopentanecarboxylic Acid Hydrochloride
- Structure: Cyclopentane ring with carboxylic acid and amino groups.
- Synthesis : Derived from cyclopentanecarboxylic acid via amination and subsequent HCl salt formation .
- Key Differences: Carboxylic acid (vs. ester) enhances hydrophilicity but reduces membrane permeability. No unsaturation: Less conformational rigidity compared to cyclopentene derivatives. Application: Precursor for peptide mimetics and β-lactam antibiotics .
2.1.3. Ethyl 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate Hydrochloride
- Structure: Bicyclo[2.1.1]hexane system with an oxabridge, ethyl ester, and amino group.
- Synthesis : Multistep route involving Diels-Alder cycloaddition and subsequent functionalization .
- Key Differences: Bicyclic framework increases steric hindrance and ring strain. Application: Investigated as a constrained scaffold for CNS-targeting drugs .
Physicochemical and Functional Comparison
| Property | Ethyl 4-aminocyclopent-1-ene-1-carboxylate HCl | Methyl 1-(Methylamino)cyclopentanecarboxylate HCl | 1-Aminocyclopentanecarboxylic Acid HCl | Ethyl 4-Amino-2-oxabicyclohexane-1-carboxylate HCl |
|---|---|---|---|---|
| Molecular Formula | C₈H₁₂ClNO₂ | C₈H₁₆ClNO₂ | C₆H₁₂ClNO₂ | C₈H₁₄ClNO₃ |
| Ring System | Cyclopentene | Cyclopentane | Cyclopentane | Bicyclo[2.1.1]hexane |
| Solubility (Polar Solvents) | High (HCl salt) | Moderate | Very High | Moderate |
| Key Functional Groups | Ethyl ester, amino | Methyl ester, methylamino | Carboxylic acid, amino | Ethyl ester, amino, oxabridge |
| Synthetic Complexity | Intermediate | Low | Low | High |
| Biological Relevance | Drug intermediate | Kinase inhibition | Peptide synthesis | CNS drug scaffold |
Research Findings
- Reactivity: The unsaturated cyclopentene ring in Ethyl 4-aminocyclopent-1-ene-1-carboxylate hydrochloride undergoes selective hydrogenation to yield saturated analogs, whereas oxabicyclic derivatives (e.g., bicyclo[2.1.1]hexane) resist such modifications due to strain .
- Biological Activity: Amino-ester derivatives like the target compound exhibit enhanced blood-brain barrier penetration compared to carboxylic acid analogs (e.g., 1-aminocyclopentanecarboxylic acid HCl), making them preferable in neuropharmacology .
- Crystallographic Data: Software like SHELXL and ORTEP-3 has been critical in resolving the stereochemistry of such bicyclic systems, confirming their non-planar puckered conformations .
Biological Activity
Ethyl 4-aminocyclopent-1-ene-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly as a modulator of GABAergic signaling. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by a cyclopentene structure with an amino group and a carboxylate moiety. Its molecular formula is and it exhibits properties that suggest potential interactions with neurotransmitter systems, particularly the GABAergic system.
The compound is believed to act as a GABA receptor modulator , influencing GABA_A receptor activity. Research indicates that derivatives of cyclopentene carboxylic acids can inhibit GABA transaminase, thereby increasing GABA levels in the brain, which may have implications for treating various neurological disorders such as anxiety and epilepsy .
1. GABA Receptor Modulation
Studies have shown that this compound acts on GABA_A receptors. Specifically, it has been reported to enhance chloride ion currents through these receptors, indicating its potential as a positive modulator .
2. Inhibitory Effects on Enzymes
The compound has been identified as a potent inhibitor of GABA transaminase (GABA-AT), which is crucial in the metabolism of GABA. By inhibiting this enzyme, the compound can effectively increase GABA concentrations in the synaptic cleft, leading to enhanced inhibitory neurotransmission .
3. Neuroprotective Effects
Research suggests that compounds similar to this compound may exhibit neuroprotective properties. For instance, studies on related compounds have shown that they can protect neuronal cells from excitotoxicity induced by excessive glutamate .
Case Study 1: Animal Models
In animal studies involving wild-type mice, administration of compounds related to this compound demonstrated significant alterations in behavior consistent with increased GABAergic activity. Behavioral assays indicated reduced anxiety-like behaviors, supporting the hypothesis that this compound could be beneficial in treating anxiety disorders .
Case Study 2: Electrophysiological Studies
Electrophysiological measurements revealed that the compound significantly potentiated GABA-induced chloride currents in cultured neurons. This effect was dose-dependent and suggests potential therapeutic applications in conditions characterized by reduced GABAergic tone .
Data Summary Table
| Parameter | Observation |
|---|---|
| Molecular Formula | |
| Mechanism of Action | Positive modulation of GABA_A receptors |
| Inhibitory Activity | Inhibits GABA transaminase |
| Behavioral Effects | Reduces anxiety-like behaviors in animal models |
| Electrophysiological Impact | Potentiates chloride currents induced by GABA |
Q & A
Q. What are the critical steps in synthesizing Ethyl 4-aminocyclopent-1-ene-1-carboxylate hydrochloride, and how can purity be ensured?
The synthesis involves two key steps:
Ring-opening reaction : (1R,4S)-2-azabicyclo[2,2,1]hept-5-en-3-one is treated with thionyl chloride (SOCl₂) in anhydrous ethanol at 0–10°C to form the intermediate ethyl ester. Temperature control during SOCl₂ addition is critical to avoid side reactions.
Workup and purification : The crude product is dissolved in a dichloromethane-water mixture, cooled below 10°C, and concentrated under reduced pressure. Purity is validated via HPLC or NMR, with residual solvents (e.g., dichloromethane) monitored using GC-MS .
Q. How is the stereochemical configuration of the compound confirmed experimentally?
X-ray crystallography is the gold standard. For example, SHELXL (a crystallographic refinement program) can resolve the (1S,4R) configuration by analyzing anisotropic displacement parameters and hydrogen bonding patterns. Alternative methods include chiral HPLC with a cellulose-based column or optical rotation comparison against literature values .
Q. What spectroscopic techniques are used for structural characterization?
- NMR : and NMR identify the cyclopentene ring protons (δ 5.5–6.5 ppm for olefinic protons) and ester carbonyl (δ ~170 ppm).
- IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1720 cm⁻¹ (ester C=O) confirm functional groups.
- Mass spectrometry : ESI-MS in positive ion mode detects the molecular ion peak at m/z 186.1 (free base) and 222.6 (hydrochloride adduct) .
Advanced Research Questions
Q. How can computational methods predict the compound’s ring puckering behavior, and what experimental data validate these predictions?
- Computational approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the cyclopentene ring’s puckering amplitude () and phase angle (). Cremer-Pople coordinates quantify non-planarity, with pseudorotation barriers calculated via relaxed potential energy scans.
- Validation : Compare DFT results with X-ray crystallographic data (e.g., torsional angles and out-of-plane displacements). Discrepancies >0.05 Å suggest solvent or crystal-packing effects .
Q. How should researchers address contradictions in solubility data across different studies?
- Methodological audit : Verify solvent purity (e.g., dichloromethane peroxides) and temperature control (±0.5°C).
- Standardized protocols : Use the shake-flask method with UV-Vis quantification at λ = 260 nm. For polar solvents (e.g., water), account for hydrolysis by measuring pH and monitoring degradation via LC-MS .
Q. What strategies optimize the compound’s stability in aqueous solutions for biological assays?
- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) with 0.01% sodium azide to inhibit microbial growth.
- Lyophilization : Pre-freeze the compound in 5% trehalose to prevent aggregation.
- Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and track impurities via UPLC-PDA .
Q. How can enantiomeric excess (ee) be determined without chiral chromatography?
- NMR with chiral solvating agents : Use (R)-BINOL (0.5 equiv) in CDCl₃. Split signals for diastereomeric complexes appear in the NMR (e.g., NH₂ protons).
- Circular dichroism (CD) : Compare the CD spectrum (190–250 nm) with a racemic mixture. A Cotton effect at 210 nm indicates ee >90% .
Q. What are the implications of using SHELX software for crystallographic refinement, and how does it handle twinned crystals?
SHELXL refines twinned data using the HKLF5 format, where twin laws (e.g., 180° rotation) are defined via BASF parameters. For high mosaicity crystals, the TWIN command partitions intensity contributions. Validation includes R-factor convergence (<5% difference between R₁ and wR₂) and a normal probability plot for residual density .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points (e.g., 210–215°C vs. 198–202°C)?
- Calibration check : Verify DSC or capillary melting apparatus with indium (mp 156.6°C).
- Polymorphism screening : Perform solvent-mediated recrystallization (e.g., ethanol/water) and analyze via PXRD. Peaks at 2θ = 12.5° and 18.3° indicate Form I vs. Form II .
Q. Why do synthesis yields vary between 65% and 85% in similar protocols?
- Critical factors :
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

